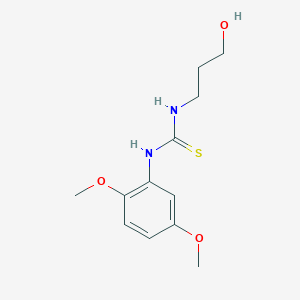
1-(benzotriazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol
Overview
Description
1-(benzotriazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol is a synthetic organic compound that features a benzotriazole moiety linked to a chloromethylphenoxy group via a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzotriazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol typically involves the following steps:
Formation of Benzotriazole Intermediate: Benzotriazole is reacted with an appropriate alkylating agent to form an alkylated benzotriazole intermediate.
Coupling with Chloromethylphenoxy Group: The intermediate is then coupled with 2-chloro-5-methylphenol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(benzotriazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced benzotriazole derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(benzotriazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzotriazol-1-yl)-3-(2-chlorophenoxy)propan-2-ol
- 1-(benzotriazol-1-yl)-3-(2-methylphenoxy)propan-2-ol
Uniqueness
1-(benzotriazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol is unique due to the presence of both a benzotriazole moiety and a chloromethylphenoxy group, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-11-6-7-13(17)16(8-11)22-10-12(21)9-20-15-5-3-2-4-14(15)18-19-20/h2-8,12,21H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBWFTZICRHMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CN2C3=CC=CC=C3N=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-acetyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B3989804.png)

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B3989806.png)

![1-[5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B3989833.png)


![1-(4-Iodophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B3989846.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B3989847.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B3989852.png)

![2-(1-(3,4-difluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3989875.png)

![3-benzoyl-5-(4-bromophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3989883.png)
